2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid

Carboxylesterase inhibition Drug metabolism Irinotecan toxicity

Procure 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid for its unique 4-chloro-3-methoxyisothiazole pharmacophore—a privileged scaffold in biocidal patents. The carboxylic acid enables amide, ester, or hydrazide library synthesis; electron-withdrawing Cl and hydrogen-bonding OMe substituents cannot be replicated by generic thiazole analogs. Validated hCE2 inhibitor (IC50 5.61 µM, 4-fold selective over CE1) for SAR benchmarking and prodrug activation studies. Substituting with simpler isothiazoles risks altered electronic properties, reactivity, and assay reproducibility.

Molecular Formula C6H6ClNO3S
Molecular Weight 207.64 g/mol
CAS No. 2138568-22-4
Cat. No. B6606369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid
CAS2138568-22-4
Molecular FormulaC6H6ClNO3S
Molecular Weight207.64 g/mol
Structural Identifiers
SMILESCOC1=NSC(=C1Cl)CC(=O)O
InChIInChI=1S/C6H6ClNO3S/c1-11-6-5(7)3(12-8-6)2-4(9)10/h2H2,1H3,(H,9,10)
InChIKeyOJXZKSVBBKDIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid (CAS 2138568-22-4): Procurement Specifications and Structural Characterization


2-(4-Chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid (CAS 2138568-22-4) is a specialized heterocyclic building block featuring an isothiazole core substituted with chloro, methoxy, and acetic acid functional groups . The compound has a molecular formula of C₆H₆ClNO₃S and a molecular weight of 207.63–207.64 g/mol . This unique substitution pattern distinguishes it from simpler thiazole and isothiazole analogs, positioning it as a candidate for medicinal chemistry and agrochemical research programs requiring a 4-chloro-3-methoxyisothiazole scaffold with a carboxylic acid handle for further derivatization .

Procurement Alert: Why In-Class Substitution of 2-(4-Chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid (CAS 2138568-22-4) Carries Undefined Risk


The isothiazole scaffold is known for its versatility in medicinal chemistry, but the specific combination of 4-chloro, 3-methoxy, and 5-acetic acid substituents creates a unique pharmacophore that cannot be replicated by generic thiazole analogs . For example, 4-chloro-3-methoxyisothiazole derivatives are documented as privileged structures in patents for fungicidal and biocidal applications, with the acetic acid moiety providing both a synthetic handle and potential for enhanced aqueous solubility [1]. Substituting with a simpler isothiazole (e.g., unsubstituted or 4-methyl-5-bromoisothiazole) would eliminate both the electron-withdrawing chlorine and the hydrogen-bonding methoxy group, thereby altering electronic properties, reactivity, and target engagement [2]. The absence of comparative data for closely related analogs underscores the procurement risk: without explicit SAR validation, generic substitution is scientifically unjustified and may compromise downstream assay reproducibility.

Quantitative Differentiation: Evidence-Based Selection Criteria for 2-(4-Chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid (CAS 2138568-22-4)


Carboxylesterase 2 (CE2) Inhibition: Direct Comparison with a Known Selective Inhibitor

The target compound demonstrates measurable inhibition of human carboxylesterase 2 (hCE2) with an IC50 of 5.61 µM in human liver microsomes using fluorescein diacetate as substrate [1]. In a separate study, the well-characterized selective hCE2 inhibitor CES2-IN-1 (Compound 24) exhibited an IC50 of 6.72 µM under comparable assay conditions (human CES2, reversible inhibition) [2]. This cross-study comparison indicates that 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid is approximately 1.2-fold more potent than CES2-IN-1 in vitro.

Carboxylesterase inhibition Drug metabolism Irinotecan toxicity

Selectivity Profile: CE2 vs. CE1 Inhibition Compared to a Selective Inhibitor

The target compound exhibits moderate selectivity for CE2 over CE1, with an IC50 of 22.4 µM against CE1 versus 5.61 µM against CE2, yielding a selectivity ratio of approximately 4-fold [1]. In contrast, the selective inhibitor CES2-IN-1 demonstrates >15-fold selectivity (CE2 IC50 = 6.72 µM; CE1 IC50 > 100 µM) [2]. This comparison reveals that while both compounds preferentially inhibit CE2, the target compound is less selective than CES2-IN-1, suggesting potential off-target CE1 engagement at higher concentrations.

Enzyme selectivity CES1 CES2 Off-target risk

Structural Differentiation: 4-Chloro-3-methoxyisothiazole Scaffold vs. Generic Isothiazoles

The 4-chloro-3-methoxyisothiazole motif is explicitly claimed in patent literature as a preferred substituent pattern for biocidal and fungicidal applications [1]. In contrast, generic isothiazoles such as 4-methyl-5-bromoisothiazole show no activity against Tip60 HAT (IC50 > 100 µM) [2], while 1,2-bis(isothiazol-5-yl)disulfane (NU9056) exhibits Tip60 inhibition with an IC50 of 2 µM [2]. The presence of the acetic acid moiety at the 5-position in the target compound introduces a polar, ionizable group that is absent in these comparators, likely altering solubility, permeability, and target binding kinetics.

Medicinal chemistry Scaffold differentiation SAR

Recommended Research and Industrial Applications for 2-(4-Chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid (CAS 2138568-22-4) Based on Quantitative Evidence


Carboxylesterase 2 (CE2) Inhibitor Screening and SAR Studies

Use 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid as a reference compound or starting point for SAR campaigns targeting hCE2. Its IC50 of 5.61 µM provides a benchmark for evaluating structural modifications aimed at improving potency or selectivity [1]. The compound's moderate 4-fold selectivity over CE1 allows researchers to define a therapeutic window and assess off-target effects in cellular models of irinotecan metabolism [1][2].

Isothiazole-Based Fungicide or Biocide Development

Leverage the 4-chloro-3-methoxyisothiazole scaffold, which is explicitly claimed in patents for biocidal applications [3]. The carboxylic acid handle at the 5-position enables facile conjugation to amines, alcohols, or hydrazines, facilitating the synthesis of diverse amide, ester, or hydrazide libraries for fungicidal screening programs.

Chemical Biology Tool for CE2-Mediated Prodrug Activation Studies

Employ the compound as a chemical probe to investigate the role of CE2 in prodrug activation. Co-administration with ester-containing prodrugs (e.g., irinotecan) in in vitro hepatocyte or intestinal microsome assays can help quantify the contribution of CE2 to prodrug hydrolysis and guide the design of CE2-resistant analogs [1][2].

Building Block for Heterocyclic Library Synthesis

Utilize the compound as a versatile building block for constructing more complex heterocyclic systems. The acetic acid moiety can be activated (e.g., as an acid chloride or NHS ester) for coupling to diverse nucleophiles, while the isothiazole ring can undergo further electrophilic substitution or cross-coupling reactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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